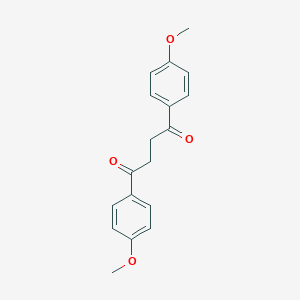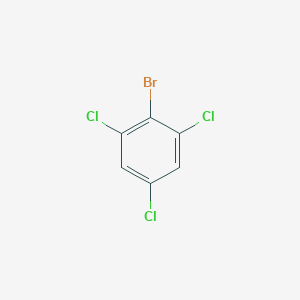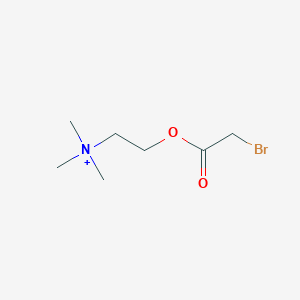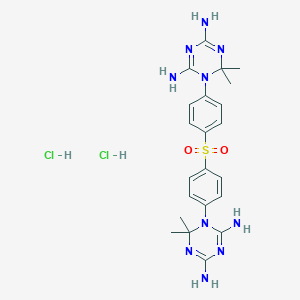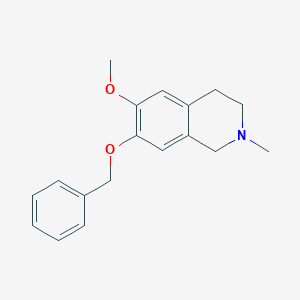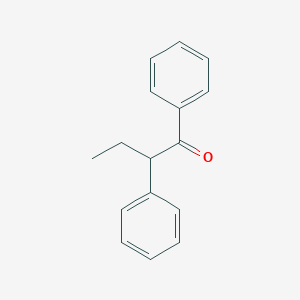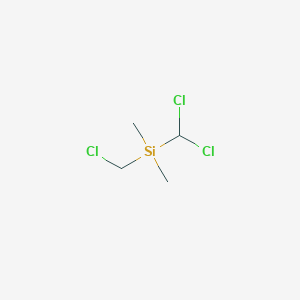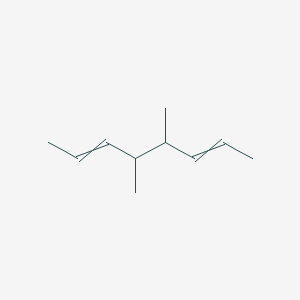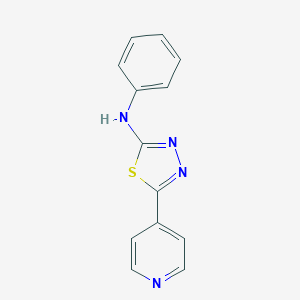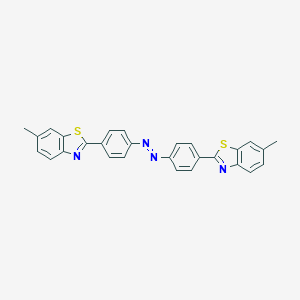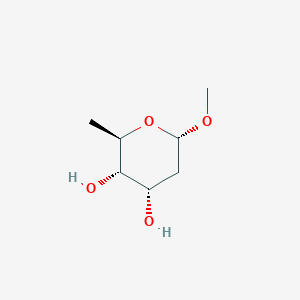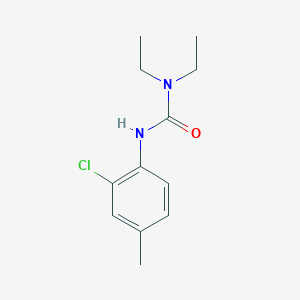
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea, also known as Diuron, is a widely used herbicide that belongs to the family of substituted ureas. It was first synthesized in 1957 and has been used extensively in agriculture to control weeds in crops such as cotton, soybean, and sugarcane. Diuron is also used in non-agricultural settings such as golf courses, railways, and roadways.
Mechanism Of Action
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea acts by inhibiting photosynthesis in plants. It binds to the D1 protein in photosystem II, which is responsible for the transfer of electrons during photosynthesis. This leads to the disruption of electron transfer and the production of reactive oxygen species, ultimately leading to cell death in the plant.
Biochemical And Physiological Effects
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea has been shown to have toxic effects on a variety of organisms, including humans. It can cause damage to the liver, kidneys, and reproductive system. Additionally, it has been shown to have endocrine-disrupting effects, leading to changes in hormone levels. 3-(2-Chloro-4-methylphenyl)-1,1-diethylurea has also been shown to have negative effects on aquatic organisms, particularly on the growth and reproduction of fish and other aquatic species.
Advantages And Limitations For Lab Experiments
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea is a widely used herbicide, making it readily available for research purposes. It is also relatively inexpensive, making it a cost-effective choice for lab experiments. However, its toxicity and potential for environmental harm must be taken into consideration when using it in experiments.
Future Directions
There are several areas of future research for 3-(2-Chloro-4-methylphenyl)-1,1-diethylurea. One area of interest is its potential use in cancer treatment. Further studies are needed to determine the mechanisms by which 3-(2-Chloro-4-methylphenyl)-1,1-diethylurea induces apoptosis in cancer cells and to identify potential targets for therapy. Additionally, there is a need for further research on the environmental impact of 3-(2-Chloro-4-methylphenyl)-1,1-diethylurea, particularly on aquatic ecosystems. Finally, there is a need for the development of alternative herbicides that are less toxic and have less potential for environmental harm.
Synthesis Methods
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea can be synthesized through a reaction between 2-chloro-4-methylphenyl isocyanate and diethylamine. The reaction yields 3-(2-Chloro-4-methylphenyl)-1,1-diethylurea as a white crystalline solid with a melting point of 158-160°C.
Scientific Research Applications
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea has been extensively studied for its herbicidal properties. It works by inhibiting photosynthesis in plants, leading to their death. 3-(2-Chloro-4-methylphenyl)-1,1-diethylurea has also been studied for its potential use in cancer treatment. Studies have shown that 3-(2-Chloro-4-methylphenyl)-1,1-diethylurea can inhibit the growth and proliferation of cancer cells by inducing apoptosis. Additionally, 3-(2-Chloro-4-methylphenyl)-1,1-diethylurea has been studied for its potential use as an antimicrobial agent. It has been shown to have activity against a variety of bacteria and fungi.
properties
CAS RN |
15441-96-0 |
|---|---|
Product Name |
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea |
Molecular Formula |
C12H17ClN2O |
Molecular Weight |
240.73 g/mol |
IUPAC Name |
3-(2-chloro-4-methylphenyl)-1,1-diethylurea |
InChI |
InChI=1S/C12H17ClN2O/c1-4-15(5-2)12(16)14-11-7-6-9(3)8-10(11)13/h6-8H,4-5H2,1-3H3,(H,14,16) |
InChI Key |
QGVVUHXHTXIBTP-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)NC1=C(C=C(C=C1)C)Cl |
Canonical SMILES |
CCN(CC)C(=O)NC1=C(C=C(C=C1)C)Cl |
synonyms |
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



